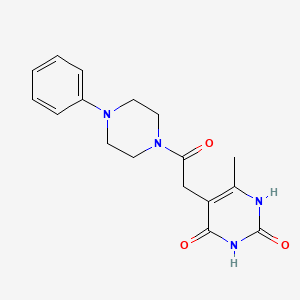

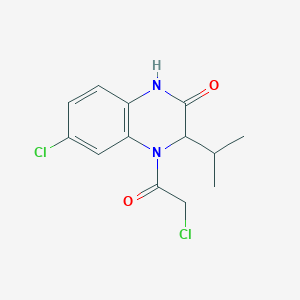

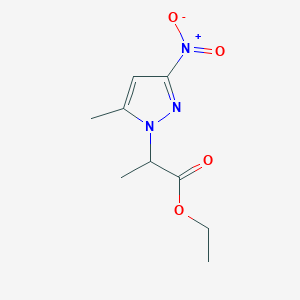

![molecular formula C13H13N7O2 B2895012 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide CAS No. 2034550-37-1](/img/structure/B2895012.png)

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, two series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Molecular Structure Analysis

The molecular structure of similar compounds has been studied . For example, the structure, properties, spectra, suppliers and links for: 6-(3-methylpiperidino)[1,2,4]triazolo[4,3-b]pyridazine have been reported .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For instance, the reaction mixture was then poured on ice and the separated solid was collected by filtration to give a yield of 78% .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, this compound exhibits excellent insensitivity toward external stimuli (IS = 43 J and FS > 360 N) and a very good calculated detonation performance (Dv = 9408 m s −1 and P = 37.8 GPa) that are comparable to the current secondary-explosive benchmark, CL-20 .Mechanism of Action

Target of Action

The primary target of this compound is the Cell division protein ZipA . This protein plays a crucial role in bacterial cell division, particularly in Escherichia coli (strain K12) and Shigella flexneri .

Mode of Action

Compounds with similar structures have been found to inhibit their targets by binding to them, thereby preventing their normal function . In the case of the Cell division protein ZipA, this could potentially disrupt the process of bacterial cell division .

Biochemical Pathways

By inhibiting the Cell division protein ZipA, it could potentially prevent the formation of the Z ring, a critical structure in bacterial cell division .

Pharmacokinetics

A compound with a similar structure was found to have an excellent pharmacokinetic profile . This suggests that N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide may also have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Given its target, it is likely that it inhibits bacterial cell division, potentially leading to the death of bacterial cells .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-5-methylpyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N7O2/c1-8-5-15-9(6-14-8)13(21)16-7-11-18-17-10-3-4-12(22-2)19-20(10)11/h3-6H,7H2,1-2H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDKYMAGPWSYJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

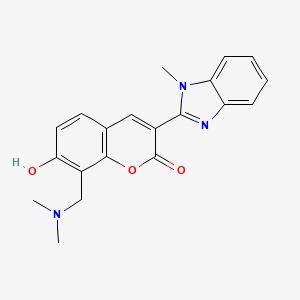

![1-(chloromethyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2894933.png)

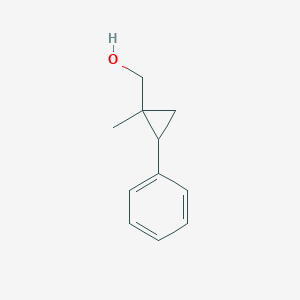

![2-(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)propan-2-ol](/img/structure/B2894936.png)

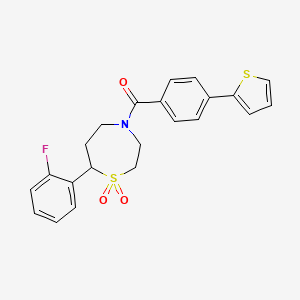

methyl-lambda6-sulfanone hydrochloride](/img/structure/B2894945.png)

![[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methylamine](/img/structure/B2894946.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide](/img/structure/B2894949.png)